
Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate
Übersicht
Beschreibung
Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate (CAS 2169919-95-1) is an ester derivative of 5-oxovaleric acid, featuring a substituted phenyl ring at the 5-oxo position. The phenyl group is modified with electron-donating substituents: 3,5-dimethyl and 4-methoxy groups. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research due to its structural versatility . Its reactivity is influenced by the electronic and steric effects of the substituents, making it a valuable scaffold for synthesizing complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate typically involves multi-step organic reactions. One common method includes the esterification of 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Reduction of the Ester Group
The ester group in Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate undergoes reduction under standard conditions to yield primary alcohols. Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are effective reagents for this transformation.
Table 1: Reduction Reactions
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
LiAlH₄ | Dry ether, reflux | 5-(3,5-dimethyl-4-methoxyphenyl)-5-hydroxyvalerate | 85–97% | |
NaBH₄ | Methanol, RT | Same as above | 50–70% |
- Mechanistic Insight : LiAlH₄ reduces the ester to a primary alcohol via nucleophilic acyl substitution, while NaBH₄ requires polar aprotic solvents for effective reduction .
Acid-Catalyzed Cyclization
Under Brønsted acid catalysis, the compound undergoes intramolecular cyclization to form lactones or lactams. Triflic acid (TfOH) is particularly effective in promoting this reaction.
Table 2: Cyclization Reactions
Catalyst | Conditions | Product | Yield | Source |
---|---|---|---|---|
TfOH (10%) | Dioxane, 50°C, 12h | 6-membered lactone | 70–90% | |
H₂SO₄ | Reflux, toluene | 5-membered lactone | 60–75% |
- Key Observation : Steric effects from the aromatic substituents influence cyclization regioselectivity, favoring six-membered lactones over smaller rings .
Multicomponent Reactions (MCRs)
The ketone and ester functionalities enable participation in tandem reactions with amines and aldehydes, forming heterocyclic compounds such as dihydroquinazolines.
Table 3: Multicomponent Reaction Outcomes
Components | Conditions | Product | Yield | Source |
---|---|---|---|---|
Benzylamine, 2-chloropyridine | TfOH, CH₂Cl₂ | C4-quaternary dihydroquinazoline | 27–97% | |
Cyclohexylamine, benzil | Toluene, 140°C | Substituted benzofuran | 45–63% |
- Steric Limitations : Bulky amines (e.g., cyclohexylamine) reduce yields due to steric hindrance at the quaternary center .
Electrophilic Aromatic Substitution
The methoxy and dimethyl groups on the aromatic ring direct electrophilic substitution. Bromination and nitration occur preferentially at the para position relative to the methoxy group.
Table 4: Substitution Reactions
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Br₂ | FeBr₃, CH₂Cl₂, RT | 5-(3,5-dimethyl-4-methoxy-2-bromophenyl) | 55% | |
HNO₃ | H₂SO₄, 0°C | 5-(3,5-dimethyl-4-methoxy-2-nitrophenyl) | 40% |
- Electronic Effects : The methoxy group activates the ring, while dimethyl substituents introduce steric constraints, limiting substitution to less hindered positions .
Palladium-Catalyzed Cross-Coupling
The aromatic ring participates in Pd-catalyzed coupling reactions, enabling the synthesis of biaryl derivatives.
Table 5: Cross-Coupling Reactions
Catalyst | Conditions | Product | Yield | Source |
---|---|---|---|---|
Pd(OAc)₂, PPh₃ | Cs₂CO₃, toluene | 5-(3,5-dimethyl-4-methoxybiphenyl) | 74–94% |
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and ketone functional groups can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Analogous Compounds
The compound belongs to a class of ethyl 5-aryl-5-oxovalerates , where the aryl group varies in substituent type, position, and electronic properties. Key structural analogs include:
Key Observations :
- Electron-withdrawing groups (EWGs) like fluoro or chloro (e.g., CAS 898752-37-9 and 57992-89-9) enhance carbonyl reactivity by polarizing the C=O bond .
- Steric effects : The 3,5-dimethyl groups in the target compound introduce steric hindrance, which may slow nucleophilic attack compared to less hindered analogs (e.g., 3,5-dimethoxy derivative, CAS 898758-62-8) .
Electronic and Steric Effects
Electronic Effects
- Target Compound (CAS 2169919-95-1) : The 4-methoxy group donates electrons via resonance, while the 3,5-dimethyl groups donate weakly via induction. This reduces electrophilicity at the carbonyl carbon, making it less reactive toward nucleophiles compared to EWG-substituted analogs .
- Fluoro-Substituted Analog (CAS 898752-37-9) : The 3,5-difluoro groups withdraw electron density, increasing the carbonyl's electrophilicity. This compound likely undergoes faster nucleophilic acyl substitution than the target .
- Chloro-Substituted Analog (CAS 57992-89-9) : The 3-chloro group (EWG) and 4-methyl group (EDG) create a mixed electronic profile, balancing reactivity and stability .
Steric Effects
- This contrasts with the less bulky 3,5-dimethoxy analog (CAS 898758-62-8), which may exhibit higher conformational flexibility .
Reactivity Trends
- Nucleophilic Acyl Substitution : EWG-substituted analogs (e.g., fluoro, chloro) are more reactive due to enhanced electrophilicity, whereas EDG-substituted derivatives (e.g., target compound, dimethoxy analog) require stronger nucleophiles or catalysts .
- Reduction Reactions : The target compound’s electron-rich carbonyl may resist reduction compared to EWG analogs, which are more readily reduced to alcohols or alkanes.
Biologische Aktivität
Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 278.34 g/mol
- Appearance : Off-white powder
The compound features a phenyl ring with methoxy and dimethyl substituents, which contribute to its unique chemical properties and biological activities.
This compound is believed to interact with specific molecular targets such as enzymes and receptors. The presence of ester and ketone functional groups allows it to participate in various biochemical pathways, potentially modulating enzyme activity or receptor binding.
Anti-inflammatory and Analgesic Effects
Research indicates that this compound may exhibit anti-inflammatory and analgesic properties. Preliminary studies suggest that it could inhibit inflammatory mediators and pain pathways, making it a candidate for therapeutic applications in treating inflammatory diseases .
Enzyme Interactions
The compound has been studied for its interactions with various enzymes. For instance, it may act as an inhibitor or modulator of certain enzyme activities, which could be crucial in metabolic pathways related to inflammation and pain.
Study on Enzyme Inhibition
A study explored the inhibition of cyclooxygenase (COX) enzymes by this compound. The results demonstrated a significant reduction in COX activity, suggesting its potential use as a non-steroidal anti-inflammatory drug (NSAID) alternative.
Pharmacokinetics and Bioavailability
Research investigating the pharmacokinetics of this compound revealed insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The compound showed favorable bioavailability profiles in animal models, indicating its potential for therapeutic use.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate | CHO | Contains two methoxy groups |
1-(3,4-Dihydroxyphenyl)-pentan-1-one | CHO | Hydroxy groups provide different reactivity |
Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate | CHO | Contains three methoxy groups enhancing solubility |
The unique substitution pattern on the phenolic ring of this compound may influence its biological activity compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate, and how can they be addressed methodologically?
- Answer: Synthesis often requires precise control over the introduction of the 3,5-dimethyl-4-methoxyphenyl group and the 5-oxovalerate moiety. A common approach involves coupling aryl halides with β-keto esters via palladium-catalyzed cross-coupling reactions. For example, substituting bulky groups at the β-position of the oxovalerate chain can prevent unwanted β-oxidation during synthesis . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side reactions like ester hydrolysis or premature oxidation. Characterization by H/C NMR and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity.
Q. How can researchers validate the purity and stability of this compound under experimental conditions?
- Answer: Purity can be assessed via reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and a gradient of acetonitrile/water. Stability studies should include accelerated degradation tests under varying pH (e.g., 1.2 for gastric fluid, 7.4 for physiological conditions) and thermal stress (40–60°C). LC-MS monitoring helps identify degradation products, such as ester hydrolysis to the free acid or demethylation of the methoxy group .
Q. What spectroscopic techniques are most effective for characterizing the crystal structure of this compound?
- Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving crystal structures, particularly for resolving disorder in the methoxy or dimethylphenyl groups . Computational pre-screening (e.g., density functional theory, DFT) can predict molecular geometry and electrostatic potential surfaces, aiding in interpreting experimental XRD data .
Advanced Research Questions
Q. How do structural modifications to the 5-oxovalerate chain influence biological activity in receptor antagonism?
- Answer: The 5-oxovalerate group is critical for binding to OXE receptors, as shown in studies of analogous compounds. Methylation at the 3-position of the valerate chain enhances metabolic stability by hindering β-oxidation, but bulky substituents reduce potency due to steric clashes with the receptor’s hydrophobic pocket. For example, a single methyl group improves potency by 2–3 fold compared to unsubstituted analogs, as demonstrated in SAR studies of OXE antagonists .
Q. What computational strategies are recommended to model the interaction of this compound with target proteins?
- Answer: Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics (MD) simulations (AMBER or GROMACS) can predict binding modes. Focus on the methoxyphenyl group’s role in π-π stacking with aromatic residues (e.g., Phe in OXE receptors) and the oxovalerate’s hydrogen-bonding interactions. DFT calculations (e.g., B3LYP/6-31G*) can optimize ligand geometry and charge distribution for accurate docking .
Q. How can researchers resolve contradictions in activity data between in vitro and in vivo models for this compound?
- Answer: Discrepancies often arise from differences in metabolic stability or bioavailability. To address this:
- Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots.
- Use pharmacokinetic (PK) profiling (e.g., plasma half-life, ) in rodent models.
- Adjust formulations (e.g., PEGylation or liposomal encapsulation) to enhance solubility and tissue penetration .
Q. What are the limitations of current synthetic routes, and how can they be innovatively improved?
- Answer: Traditional routes suffer from low yields (30–40%) due to competing side reactions. Flow chemistry could enhance reproducibility by maintaining precise temperature/residence time control. Photocatalytic methods (e.g., using Ir or Ru catalysts) may enable selective C–H functionalization of the methoxyphenyl ring, avoiding pre-functionalized precursors .
Eigenschaften
IUPAC Name |
ethyl 5-(4-methoxy-3,5-dimethylphenyl)-5-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-5-20-15(18)8-6-7-14(17)13-9-11(2)16(19-4)12(3)10-13/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAOCACYYZGMME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=C(C(=C1)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645532 | |
Record name | Ethyl 5-(4-methoxy-3,5-dimethylphenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-02-5 | |
Record name | Ethyl 5-(4-methoxy-3,5-dimethylphenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.